2-(4-Methoxyphenyl)cyclopropane-1,1-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)cyclopropane-1,1-dicarbonitrile is a chemical compound that belongs to the class of cyclopropane derivatives It is characterized by the presence of a cyclopropane ring substituted with a 4-methoxyphenyl group and two cyano groups
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)cyclopropane-1,1-dicarbonitrile can be achieved through several methods. One common synthetic route involves the reaction of 2-(4-methoxybenzylidene)malononitrile with phenacyl bromide. This reaction typically occurs under basic conditions, such as the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), in a solvent like dichloromethane. The reaction mixture is stirred at a controlled temperature to facilitate the formation of the desired cyclopropane derivative .
Chemical Reactions Analysis
2-(4-Methoxyphenyl)cyclopropane-1,1-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano groups to other functional groups, such as amines.
Substitution: The compound can undergo substitution reactions where the methoxy or cyano groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles, depending on the desired transformation. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Methoxyphenyl)cyclopropane-1,1-dicarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)cyclopropane-1,1-dicarbonitrile involves its interaction with various molecular targets and pathways. The specific mechanism depends on the context of its application. For example, in chemical reactions, the compound’s cyclopropane ring and cyano groups play crucial roles in its reactivity. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to their observed biological effects .
Comparison with Similar Compounds
2-(4-Methoxyphenyl)cyclopropane-1,1-dicarbonitrile can be compared with other similar compounds, such as:
2-(4-Methylphenyl)cyclopropane-1,1-dicarbonitrile: This compound has a methyl group instead of a methoxy group, which can influence its reactivity and applications.
2-Benzoyl-3-(4-methoxyphenyl)cyclopropane-1,1-dicarbonitrile:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H10N2O |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)cyclopropane-1,1-dicarbonitrile |
InChI |
InChI=1S/C12H10N2O/c1-15-10-4-2-9(3-5-10)11-6-12(11,7-13)8-14/h2-5,11H,6H2,1H3 |
InChI Key |
LUNBBIRUKNZWOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.